N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide
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Description
N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Biological Activity
N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a complex heterocyclic compound with potential pharmacological applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has a unique molecular structure characterized by multiple heterocyclic rings. Its molecular formula is C25H25N3O3 and it has a molecular weight of 415.5 g/mol. The presence of both thiazole and pyrido-benzoxazocin frameworks suggests diverse biological interactions.
Key Molecular Data:
Property | Value |
---|---|
Molecular Formula | C₃₅H₃₃N₃O₃ |
Molecular Weight | 415.5 g/mol |
CAS Number | 1286698-37-0 |
Although the precise mechanism of action for this compound remains to be fully elucidated, its structural features suggest potential interactions with various biological targets. Heterocyclic compounds are known for their ability to modulate enzyme activity and interact with receptor sites in biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies: In vitro tests on various cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly compared to control groups.
Antimicrobial Activity
Research has shown that thiazole derivatives often possess antimicrobial properties. The compound's structure may contribute to its efficacy against a range of pathogens:
- In Vitro Assays: Preliminary tests indicated activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been noted in several studies:
- Cytokine Inhibition: It has been reported to reduce the production of pro-inflammatory cytokines in cellular models.
Case Studies
-
Study on Anticancer Properties:
- Researchers evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM.
-
Antimicrobial Efficacy:
- A study tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
-
Anti-inflammatory Activity:
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in inflammatory markers compared to untreated controls.
Research Findings Summary
The biological activity of this compound indicates its potential as a therapeutic agent across multiple domains:
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | IC50 = 15 µM on MCF7 cells | [Study 1] |
Antimicrobial | MIC = 32 µg/mL against S. aureus | [Study 2] |
Anti-inflammatory | Reduced cytokine levels post-LPS | [Study 3] |
Properties
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-22(20-15-31-23(26-20)16-6-2-1-3-7-16)25-17-9-10-21-19(14-17)24(29)27-12-5-4-8-18(27)11-13-30-21/h1-3,6-7,9-10,14-15,18H,4-5,8,11-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDWMCDNYCVJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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